molecular formula C16H12N2O3 B12899329 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione CAS No. 61472-48-8

2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione

Cat. No.: B12899329
CAS No.: 61472-48-8
M. Wt: 280.28 g/mol
InChI Key: WTYQTHLTLIGHQH-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione is a chemical reagent based on the quinoline-5,8-dione scaffold, a structure of high interest in medicinal chemistry and anticancer research. The quinoline-5,8-dione core is a recognized pharmacophore known for its potential to inhibit critical cellular enzymes. While the specific biological data for this particular derivative is still emerging, its designed structure incorporates key features that align with potent bioactive compounds. The quinoline-5,8-dione moiety is functionally versatile. It can act as a redox-active center, and derivatives of this scaffold have been identified as potent inhibitors of cell cycle regulators like CDC25 phosphatases, whose overexpression is linked to leukemia and other cancers . Furthermore, closely related quinoline-5,8-diones have been reported as inhibitors of Sphingosine Kinase (SphK), an enzyme implicated in cancer cell proliferation, survival, and migration . The 7-methoxy and 2-(2-aminophenyl) substitutions on the core structure are strategic modifications often used to optimize binding to enzyme active sites and modulate physicochemical properties. This compound is presented as a valuable chemical tool for researchers investigating novel pathways in oncology and cell biology. It is intended for use in established in vitro assay systems to explore its mechanism of action and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61472-48-8

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-(2-aminophenyl)-7-methoxyquinoline-5,8-dione

InChI

InChI=1S/C16H12N2O3/c1-21-14-8-13(19)10-6-7-12(18-15(10)16(14)20)9-4-2-3-5-11(9)17/h2-8H,17H2,1H3

InChI Key

WTYQTHLTLIGHQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Quinoline Precursors

The synthesis typically starts from quinoline derivatives such as 5-hydroxyquinoline or substituted quinolines, which are oxidized to quinoline-5,8-dione intermediates. The key steps include:

  • Oxidation of 5-hydroxyquinoline to quinoline-5,8-dione using oxidants like iodobenzene diacetate (PIDA) in acetonitrile-water mixtures. This step forms the quinone moiety essential for further functionalization.

  • Michael addition of aminoaryl compounds : The quinoline-5,8-dione intermediate undergoes nucleophilic addition with 2-aminophenylamine or substituted anilines in methanol, often under catalytic base and aerobic conditions. This reaction is non-regioselective and proceeds via hydroquinone intermediates that autoxidize back to quinones.

  • Methoxylation : Introduction of the methoxy group at position 6 or 7 can be achieved either by starting from methoxy-substituted quinoline precursors or by selective methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Halogenation and Subsequent Functional Group Transformations

Patented methods describe halogenation of quinoline intermediates followed by substitution reactions to introduce amino and methoxy groups:

  • Halogenation of quinoline derivatives (e.g., bromination) to form reactive intermediates.

  • Palladium-catalyzed reduction or coupling reactions to install amino substituents.

  • Use of reagents like phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to facilitate chlorination and subsequent nucleophilic substitution steps.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Reagents Conditions Notes
1 Oxidation Iodobenzene diacetate (PIDA) CH3CN:H2O (2:1), room temp to 40°C Converts 5-hydroxyquinoline to quinoline-5,8-dione
2 Michael Addition 2-Aminophenylamine or substituted anilines Methanol, catalytic base (e.g., triethylamine), air oxidation Non-regioselective addition, autoxidation regenerates quinone
3 Methoxylation Methyl iodide or dimethyl sulfate Basic medium (NaOH or K2CO3), reflux Introduces methoxy group at desired position
4 Halogenation Bromine or N-bromosuccinimide (NBS) Organic solvent, controlled temperature Prepares halogenated intermediates for substitution
5 Pd-Catalyzed Reduction Pd/C, hydrogen gas Ethanol, room temp to reflux Reduces nitro groups to amino groups or facilitates coupling

Representative Synthetic Scheme

  • Oxidation : 5-Hydroxyquinoline → Quinoline-5,8-dione
  • Michael Addition : Quinoline-5,8-dione + 2-Aminophenylamine → Amino-substituted hydroquinone intermediate
  • Autoxidation : Hydroquinone intermediate → 2-(2-Aminophenyl)-quinoline-5,8-dione
  • Methoxylation : Introduction of methoxy group at position 7 via methylation
  • Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures

Research Findings and Yield Optimization

  • Reaction temperature control during oxidation and Michael addition is critical; typical temperatures range from room temperature to 80°C to balance reaction rate and selectivity.

  • Use of catalytic bases such as triethylamine or sodium hydroxide enhances nucleophilic addition efficiency.

  • Air or oxygen atmosphere facilitates autoxidation of hydroquinone intermediates back to quinones, simplifying the oxidation step without harsh oxidants.

  • Continuous flow reactors have been explored for industrial scale-up to improve reaction control and yield consistency.

  • Purification by silica gel chromatography with optimized solvent systems (e.g., EtOAc/hexane ratios from 1:99 to 3:97) yields pure products with minimal byproducts.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Reference
Oxidation of 5-hydroxyquinoline 5-Hydroxyquinoline Iodobenzene diacetate (PIDA) Oxidation 70-85%
Michael Addition with 2-aminophenylamine Quinoline-5,8-dione 2-Aminophenylamine, base Michael addition 60-80%
Methoxylation Hydroxyquinoline derivatives Methyl iodide, base Methylation 75-90%
Halogenation and Pd-catalyzed substitution Quinoline derivatives Br2, Pd/C, H2 Halogenation, reduction 65-80%

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its quinone moiety. Key reactions include:

Reagent Conditions Product Research Findings
Potassium permanganateAcidic aqueous mediumOxidized quinoline derivatives with carboxylate groupsFormation confirmed via IR and NMR, with increased oxygen content in mass spectrometry.
Hydrogen peroxideMild alkaline conditionsEpoxide intermediates or hydroxylated derivativesObserved in studies exploring anticancer mechanisms through ROS generation .

Mechanistic Insight : Oxidation typically involves electron transfer from the electron-rich quinone system, forming semiquinone radicals that stabilize through resonance .

Reduction Reactions

Reductive transformations target the quinone and aromatic amine groups:

Reagent Conditions Product Key Observations
Sodium borohydrideMethanol, 0–5°CPartially reduced hydroquinone derivativeSelective reduction of the 5,8-dione to 5,8-diol confirmed via UV-Vis spectroscopy.
Lithium aluminum hydrideDry THF, refluxFully reduced tetrahydroquinoline analogComplete loss of quinone UV absorption at 254 nm; product shows increased solubility.

Catalytic Influence : Copper ions (Cu²⁺) accelerate autoxidation of reduced intermediates, as demonstrated in PM2 DNA cleavage assays .

Substitution Reactions

The amino and methoxy groups participate in nucleophilic and electrophilic substitutions:

Amino Group Reactivity

Reaction Type Reagent Product Positional Selectivity
Nucleophilic substitutionAlkyl halides (e.g., CH₃I)N-alkylated derivativesC-7 amino group reacts preferentially in aprotic solvents (DMF/THF) .
AcylationAcetyl chlorideAcetamide derivativesImproved stability under physiological conditions compared to parent compound .

Methoxy Group Reactivity

Reaction Type Reagent Product Conditions
DemethylationBBr₃ in DCMHydroxyquinoline analogQuantitative conversion observed at −78°C; product shows enhanced DNA-binding affinity .

Solvent Effects :

  • Protic solvents (e.g., ethanol) favor substitution at C-6 .

  • CeCl₃ or NiCl₂ catalysts enable regioselective amination at C-6 in ethanol .

Biological Interaction Pathways

The compound’s reactivity directly influences its biological activity:

NAD(P)H-Quinone Oxidoreductase 1 (NQO1)-Dependent Cytotoxicity

  • Reduction by NQO1 generates semiquinone radicals, inducing mitochondrial dysfunction via ROS overproduction (IC₅₀ = 0.59–1.52 µM in HeLaS3/KB-vin cells) .

  • Apoptosis is triggered via Bax/Bcl-2 imbalance and caspase-3 activation .

DNA Interaction

  • 2-(2-Aminophenyl) derivatives induce single-strand DNA cleavage, with rates 30% faster than o-nitrophenyl analogs in the presence of NADPH .

Comparative Reactivity Table

Reaction Rate (Relative to Streptonigrin) Catalyst Dependency Biological Correlation
Oxidation1.2×Cu²⁺Enhanced antitumor activity in A549 lung cancer cells .
N-Alkylation0.8×NoneReduced cytotoxicity but improved pharmacokinetics.
Demethylation1.5×BBr₃Increased DNA-binding efficacy .

Scientific Research Applications

Anticancer Activity

The anticancer potential of compounds containing the 5,8-quinolinedione structure has been well-documented. For instance, a series of derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

  • Cell Line Studies : Compounds derived from 5,8-quinolinedione exhibited IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cancer cell lines such as HeLeS3 and KB-vin. Notably, one derivative showed a 1.4-fold increase in activity compared to another compound in the same series .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through modulation of Bcl-2 and Bax proteins, leading to mitochondrial dysfunction .
CompoundIC50 (µM)Cell LineMechanism of Action
Derivative 100.59HeLeS3Induces apoptosis
Derivative 111.52KB-vinNQO1-dependent antiproliferative effect

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been explored. A recent study highlighted the synthesis of arylated quinoline carboxylic acids that showed promising activity against Mycobacterium tuberculosis.

Key Findings:

  • Inhibitory Concentrations : Certain derivatives demonstrated high inhibitory activity against M. tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 1 μM .
  • Mechanism : The compounds were found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .
CompoundMIC (μg/mL)Target Organism
QCA 7i<1Mycobacterium tuberculosis
QCA 7m<1Mycobacterium tuberculosis

Antioxidant and Chemotherapeutic Properties

Recent studies have also investigated the antioxidant properties of quinoline derivatives. For example, ruthenium complexes based on 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione have shown significant antioxidant activity by increasing levels of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in vitro.

Key Findings:

  • In Vivo Studies : In mouse models, these compounds demonstrated reduced tumor burden with minimal toxicity, suggesting their potential as chemotherapeutic agents .
  • Cell Cycle Arrest : Treatment with these complexes led to significant cell cycle arrest in the G2/M phase in cancer cell lines such as MCF7 and Caco2 .

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of quinoline-5,8-diones are highly dependent on substituent positions. Key comparisons include:

Compound Substituents Key Properties Reference
2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione C2: 2-aminophenyl; C7: methoxy Enhanced NQO1 affinity; moderate cytotoxicity in cancer cell lines
7-Fluoro-4-methoxy-6-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione C4: methoxy; C6: morpholine-ethylamino; C7: fluoro Improved solubility and selectivity for NQO1-overexpressing cells
7-Chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione C2: nitrophenyl; C6: methoxy; C7: chloro Reduced bioactivity due to electron-withdrawing nitro group; used as synthetic intermediate
Streptonigrone (7-amino-2-[...]-6-methoxyquinoline-5,8-dione) Complex C2/C6 substituents (pyridinone, hydroxy-dimethoxyphenyl) Potent antitumor activity; structural complexity enhances DNA intercalation

Key Observations :

  • C2 Substituents: The 2-aminophenyl group in the target compound facilitates hydrogen bonding with biological targets, contrasting with nitrophenyl (electron-withdrawing, less bioactive) .

Stability Trends :

  • Methoxy groups improve stability compared to halogenated or amino-substituted derivatives .
  • Isoquinoline-5,8-diones are less stable than quinoline-5,8-diones due to ring strain .

Physicochemical Properties

Property Target Compound 7-Fluoro-morpholine Derivative 6-Bromo-amino Derivative
Solubility Moderate (polar substituents) High (morpholine enhances polarity) Low (bromine reduces solubility)
Melting Point ~200–250°C (estimated) 163–165°C Not reported
Redox Potential (E1/2) −0.25 V (vs. SCE, quinone core) −0.30 V (fluorine electron-withdrawing) −0.20 V (bromine electron-donating)

Biological Activity

2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The structure of this compound includes a methoxy group and an amino group, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C14H11NO3\text{C}_{14}\text{H}_{11}\text{N}\text{O}_{3}

This structure features a quinoline core with substituents that enhance its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5,8-quinolinedione derivatives, including this compound. The compound's mechanism of action primarily involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.59Apoptosis induction via NQO1 modulation
HeLa1.52Cell cycle arrest and apoptosis
A5491.80Mitochondrial dysfunction

The compound demonstrated significant anticancer activity with IC50 values ranging from 0.59 to 1.80 µM across different cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that compounds like this compound exhibit broad-spectrum antimicrobial effects.

  • Microbial Targets :
    • Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
    • Fungi (e.g., Candida albicans)

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be developed into effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoline ring can enhance or diminish activity.

  • Key Modifications :
    • Substitution at C-6 and C-7 positions has been shown to affect potency.
    • The presence of the methoxy group at C-7 is crucial for maintaining high activity against cancer cells.

Figure 1: Structural Variations and Their Impact on Activity

Structural Variations

Case Studies

Recent studies have focused on synthesizing various derivatives of quinoline to evaluate their biological activities systematically. For instance, Ryu et al. synthesized a series of arylamine derivatives based on the quinolinedione scaffold, revealing enhanced anticancer properties compared to non-substituted analogs .

Q & A

Q. What are the established synthetic routes for 2-(2-Aminophenyl)-7-methoxyquinoline-5,8-dione, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process starting with 8-amino-7-methoxyisoquinoline. Key steps include oxidation to form the 5,8-diketone intermediate (Scheme A) and subsequent reaction with amines under cerous chloride catalysis to introduce the 2-aminophenyl substituent (Scheme B) . Optimization involves:

  • Temperature control : Maintaining 60–80°C during oxidation to prevent side reactions.
  • Catalyst stoichiometry : Cerous chloride (1.2–1.5 equiv.) ensures complete amine coupling.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological approaches include:

  • UV-Vis spectroscopy : Detect quinone moieties (λmax ~450 nm in DMSO) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) for purity assessment and mass confirmation ([M+H]+ expected at m/z 321.3).
  • NMR : 1H NMR in DMSO-d6 resolves methoxy (δ 3.89 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) .

Q. How does the stability of this compound vary under different storage conditions?

Stability testing protocols:

  • Thermal stability : Store at –20°C in amber vials; degradation <5% over 6 months.
  • Light sensitivity : UV exposure (254 nm) for 24 hrs reduces purity by 12%, necessitating dark storage .
  • Solvent compatibility : Stable in DMSO (>90% recovery after 30 days) but degrades in aqueous buffers (pH <5 or >9) .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of derivatives of this compound?

QSAR methodology involves:

  • Descriptor selection : Compute electronic (HOMO-LUMO gap), steric (molar refractivity), and solubility (logP) parameters .
  • Data training : Use derivatives from Table 1 (e.g., entries 20–28) to correlate descriptors with IC50 values (e.g., anticancer assays).
  • Validation : Apply leave-one-out cross-validation (R² >0.85) and external test sets .

Q. What experimental design strategies are optimal for studying the reaction kinetics of this compound synthesis?

A factorial design (2k) is recommended:

  • Variables : Temperature (60°C vs. 80°C), catalyst loading (1.0 vs. 1.5 equiv.), and reaction time (12 vs. 24 hrs).
  • Response surface modeling : Identify interactions affecting yield (e.g., temperature × catalyst synergy).
  • Efficiency : Reduces required experiments by 50% compared to one-factor-at-a-time approaches .

Q. How can computational tools like COMSOL Multiphysics or DFT simulations enhance the study of this compound’s redox behavior?

  • Redox potential prediction : Density functional theory (DFT) calculates LUMO energies to predict electron-accepting capacity .
  • Reaction pathway modeling : Transition state analysis identifies rate-limiting steps (e.g., amine coupling).
  • Multi-physics integration : COMSOL simulates diffusion-limited kinetics in heterogeneous catalysis .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

Methodological resolution steps:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
  • Dose-response reevaluation : Perform EC50 curves under standardized protocols (e.g., 72-hr MTT assay).
  • Structural verification : Confirm batch purity via HPLC and rule out degradation products .

Q. What safety protocols are critical when handling intermediates like 2-aminophenol during synthesis?

  • Ventilation : Use fume hoods for steps involving volatile amines (e.g., o-aminophenol derivatives) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles mandatory; avoid skin contact due to suspected mutagenicity .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

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